molecular formula C21H24N2O4 B2690280 2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide CAS No. 923082-26-2

2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide

Cat. No.: B2690280
CAS No.: 923082-26-2
M. Wt: 368.433
InChI Key: XQPOUOUAVUHZIC-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide is a synthetic acetamide derivative characterized by a 4-methoxyphenoxy group and a substituted phenyl ring bearing a 2-oxopiperidin-1-yl moiety.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-15-13-16(6-11-19(15)23-12-4-3-5-21(23)25)22-20(24)14-27-18-9-7-17(26-2)8-10-18/h6-11,13H,3-5,12,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPOUOUAVUHZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)OC)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the methoxyphenoxy intermediate: This step involves the reaction of 4-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate.

    Introduction of the piperidinyl group: The intermediate is then reacted with a piperidinone derivative under suitable conditions to introduce the piperidinyl group.

    Acetamide formation: Finally, the acetamide moiety is introduced through an acylation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol or quinone derivative.

    Reduction: The carbonyl group in the piperidinone moiety can be reduced to form a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the carbonyl group can produce a hydroxyl-containing compound.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties Reference
2-(4-Methoxyphenoxy)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide (Target) 4-Methoxyphenoxy, 2-oxopiperidin-1-yl, methyl-substituted phenyl ~382.43 (calculated) Flexibility from oxopiperidine; potential for hydrogen bonding and lipophilic interactions. N/A
2-(4-Methoxyphenoxy)-N-[(4-(piperidin-1-ylsulfonyl)phenyl)carbamothioyl]acetamide Piperidin-1-ylsulfonyl group, carbamothioyl linkage ~491.58 Enhanced sulfonyl group polarity; potential protease inhibition due to thioamide.
2-(4-Methoxyphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide Coumarin (2-oxochromen-3-yl) substituent ~417.42 Fluorescence properties; potential use in optical sensors or enzyme inhibition.
N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide Thiazolidinone core with imino group ~433.49 Rigid heterocyclic system; possible antimicrobial or anti-inflammatory activity.
2-(2-Methoxyphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide Pyrrolidinylsulfonyl group, 2-methoxyphenoxy ~430.48 Sulfonamide moiety may enhance solubility; potential kinase inhibition.

Key Observations :

Substituent Effects on Bioactivity: The 2-oxopiperidin-1-yl group in the target compound introduces a six-membered lactam ring, which may enhance binding to enzymes like kinases or proteases through hydrogen bonding. Coumarin derivatives (e.g., ) are often associated with fluorescence and antioxidant properties, diverging from the target compound’s likely mechanism of action.

Synthetic Yields and Stability: Compounds with thiazolidinone or thioamide groups (e.g., ) are synthesized in moderate yields (80–89%) but may exhibit lower stability due to hydrolytic susceptibility. The target compound’s oxopiperidine moiety likely offers greater stability under physiological conditions.

The target compound’s methyl and oxopiperidine substituents may favor CNS-targeted applications, similar to piperidine-containing drugs like donepezil.

Research Findings and Limitations

  • Structural Characterization : Many analogs, including the target compound, rely on $ ^1H $-NMR and MS for structural validation, as seen in compounds synthesized with 80–89% yields . However, crystallographic data (e.g., ) are sparse for the target, limiting conformational analysis.

Biological Activity

2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide is a synthetic compound with potential applications in pharmacology, particularly in the modulation of multidrug resistance (MDR) in cancer therapy. This article reviews its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Methoxyphenoxy group : Enhances lipophilicity and bioavailability.
  • Oxopiperidine moiety : Implicated in biological activity through interaction with various molecular targets.

The molecular formula is C23H28N2O3C_{23}H_{28}N_{2}O_{3} with a molecular weight of approximately 396.48 g/mol.

The biological activity of this compound primarily involves its role as a modulator of P-glycoprotein (P-gp), a key player in MDR. The compound has been shown to:

  • Inhibit P-gp-mediated drug efflux, thereby enhancing the intracellular concentration of chemotherapeutic agents.
  • Exhibit cytotoxic effects against MDR cancer cell lines, suggesting its potential as an effective MDR revertant.

In Vitro Studies

A series of studies have demonstrated the compound's effectiveness in reversing MDR:

Study Cell Line Concentration (μg/mL) FAR Value
Study 1L5178Y/MDR10.47.35
Study 2Colo320/MDR10.410.8
Study 3L5178Y411 - 43 (vs. Verapamil)

These findings indicate that the compound significantly enhances the efficacy of established chemotherapeutics by overcoming resistance mechanisms.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the oxopiperidine structure can enhance potency:

  • The presence of specific substituents on the phenyl rings correlates with increased P-gp inhibition.
  • The optimal configuration appears to be a combination of methoxy groups and specific alkyl substitutions on the piperidine ring.

Case Studies

  • Case Study on MDR Reversal
    • In a controlled experiment using L5178Y/MDR1 cells, the compound demonstrated a significant reduction in IC50 values compared to untreated controls, indicating its potential for clinical applications in overcoming drug resistance.
  • Combination Therapy
    • A study explored the effects of combining this compound with standard chemotherapeutics like doxorubicin. Results showed a synergistic effect, leading to enhanced cytotoxicity against resistant cancer cell lines.

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